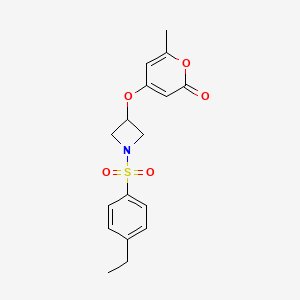

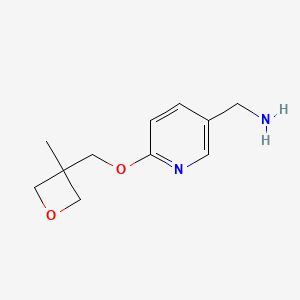

![molecular formula C26H19NO6S B2611202 3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate CAS No. 384363-02-4](/img/structure/B2611202.png)

3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate is a chemical compound that has gained significant attention in the scientific community due to its various potential applications in different fields.

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

A study involving the preparation and characterization of a derivative similar to "3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate" demonstrated significant antioxidant activities. The derivative exhibited high scavenging activity against stable DPPH radical, showcasing its potential as an antioxidant comparable to vitamin C at certain concentrations (Abd-Almonuim, Mohammed, & Al-khalifa, 2020).

Antimicrobial Activity and Coating Applications

Research on coumarin-thiazole derivatives highlighted their antimicrobial properties when incorporated into polymers. A specific study on a coumarin-thiazole derivative incorporated into a polyurethane varnish demonstrated very good antimicrobial effects against several microorganisms. This suggests its utility in creating antimicrobial surfaces for various applications, including medical devices and sanitary products (El‐Wahab et al., 2014).

Synthesis and Characterization of Novel Compounds

Several studies have focused on the synthesis and characterization of novel compounds based on the benzo[d]thiazol and chromenyl moieties. These efforts aim to explore the compounds' structural and electronic properties, contributing to the development of new materials and chemicals with potential applications in various industries, including pharmaceuticals and electronics (Dao et al., 2018).

Chemosensors for Cyanide Anions

Coumarin benzothiazole derivatives have been synthesized and investigated for their potential as chemosensors for cyanide anions. These compounds exhibit a change in color and fluorescence upon interaction with cyanide, indicating their application in environmental monitoring and safety (Wang et al., 2015).

Eco-Friendly Synthesis and Anticancer Activity

Research has also explored the eco-friendly synthesis of thiadiazoles based on benzofuran and chromone moieties. Selected compounds were evaluated for anticancer activity, indicating the potential for developing new therapeutic agents (Abdel‐Aziem, El-Sawy, & Kirsch, 2020).

Wirkmechanismus

Target of Action

Compounds containing a benzothiazole moiety have been found to exhibit a wide range of biological activities and are often used in drug discovery . They have been reported to have anti-tubercular properties, suggesting that they might target Mycobacterium tuberculosis .

Biochemical Pathways

Benzothiazole derivatives have been reported to affect various biochemical pathways, depending on their specific targets .

Result of Action

The molecular and cellular effects of this compound would depend on its specific target and mode of action. For example, if it targets a bacterial enzyme, it might inhibit the growth of the bacteria .

Eigenschaften

IUPAC Name |

[3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxochromen-7-yl] 3,4-dimethoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19NO6S/c1-14-19(33-26(29)15-8-10-20(30-2)21(12-15)31-3)11-9-16-23(28)17(13-32-24(14)16)25-27-18-6-4-5-7-22(18)34-25/h4-13H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJCJXVYMFVOEPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC=C(C2=O)C3=NC4=CC=CC=C4S3)OC(=O)C5=CC(=C(C=C5)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorobenzyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2611119.png)

![N-(2-fluorophenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2611121.png)

![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2611129.png)

![2-Methyl-6-[1-(pyridin-4-yl)ethoxy]pyridine](/img/structure/B2611132.png)

![N-(2-methoxybenzyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2611134.png)

![N-cyclohexyl-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2611139.png)